N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride
Overview
Description
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H23ClN2O and a molecular weight of 234.77 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine-3-carboxylic acid with pentan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(pentan-2-yl)piperidine-3-carboxamide
- N-(pentan-2-yl)piperidine-3-carboxamide acetate
- N-(pentan-2-yl)piperidine-3-carboxamide sulfate
Uniqueness
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .
Biological Activity
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a piperidine ring, a carboxamide functional group, and a pentan-2-yl substituent, which contribute to its unique chemical properties. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various biological assays and applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This compound has been shown to influence various biological pathways, potentially affecting processes such as cell signaling, metabolic regulation, and neuroprotection .
Interaction with Biological Targets
- Enzymatic Activity : The compound can inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It may bind to receptors involved in neurotransmission, suggesting potential applications in treating central nervous system disorders .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the piperidine ring and the alkyl chain can significantly impact the biological activity of related compounds. For instance, variations in the length and branching of the alkyl chain can alter lipophilicity and receptor affinity, which are critical for therapeutic efficacy .
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(R)-Piperidine-3-carboxamide hydrochloride | Piperidine ring with carboxamide group | Enantiomeric form may exhibit different biological activity |
N-(hexan-2-yl)piperidine-3-carboxamide | Longer alkyl chain than pentan-2-yl | Potentially different lipophilicity and biological activity |
N-(butan-2-yl)piperidine-3-carboxamide | Shorter alkyl chain than pentan-2-yl | May show distinct solubility and interaction profiles |
Antiproliferative Effects
A study highlighted the antiproliferative activity of piperidine derivatives, including those structurally similar to this compound. These compounds induced senescence-like changes in melanoma cells without significant cytotoxicity to normal cells, suggesting their potential as therapeutic agents in cancer treatment .
Neuroprotective Properties
The compound's structural features indicate potential neuroprotective effects. Investigations into its pharmacological profile have shown promise in treating neurological disorders by targeting specific pathways involved in neuronal health .
Case Studies
- Melanoma Treatment : In a high-throughput screening study, derivatives of piperidine carboxamides were evaluated for their ability to induce senescence in melanoma cells. The results demonstrated that certain modifications led to enhanced antiproliferative effects while minimizing toxicity .
- Drug Development : The compound has been utilized as a building block in drug discovery programs aimed at developing treatments for central nervous system disorders. Preliminary evaluations have shown that derivatives exhibit favorable pharmacokinetic profiles in preclinical models .
Properties
IUPAC Name |
N-pentan-2-ylpiperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-5-9(2)13-11(14)10-6-4-7-12-8-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBGPFFVMENPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-21-7 | |
Record name | 3-Piperidinecarboxamide, N-(1-methylbutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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